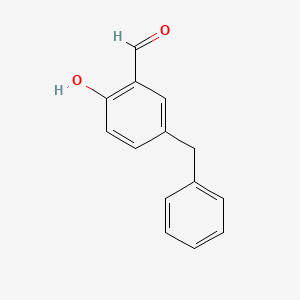

5-Benzyl-2-hydroxybenzaldehyde

Vue d'ensemble

Description

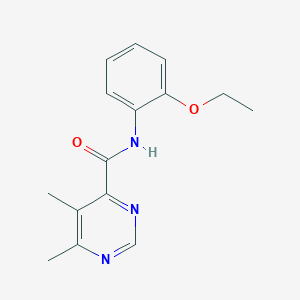

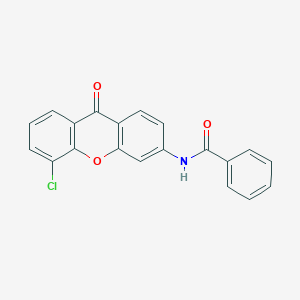

5-Benzyl-2-hydroxybenzaldehyde is an organic compound with the empirical formula C14H12O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 5-Benzyl-2-hydroxybenzaldehyde can be represented by the InChI notation: 1S/C14H12O2/c15-10-13-9-12 (6-7-14 (13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 .Physical And Chemical Properties Analysis

5-Benzyl-2-hydroxybenzaldehyde is a solid substance . It has a molecular weight of 212.24 .Applications De Recherche Scientifique

Antifungal Activity

5-Benzyl-2-hydroxybenzaldehyde has been studied for its antifungal activity. It has been found to disrupt cellular antioxidation systems in fungi, which can be an effective method for controlling fungal pathogens . This compound can serve as a potent redox cycler that inhibits microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Chemosensitizing Agent

In addition to its antifungal activity, 5-Benzyl-2-hydroxybenzaldehyde can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy . Chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .

Early Discovery Research

Sigma-Aldrich provides 5-Benzyl-2-hydroxybenzaldehyde to early discovery researchers as part of a collection of unique chemicals . However, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Safety and Hazards

Propriétés

IUPAC Name |

5-benzyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZXGZKHKUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-2-hydroxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)

![3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2615267.png)

![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine](/img/structure/B2615268.png)